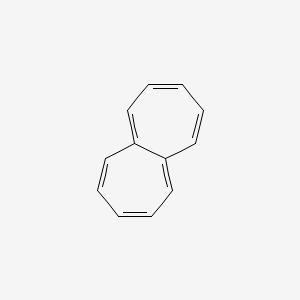

Heptalene

描述

属性

CAS 编号 |

257-24-9 |

|---|---|

分子式 |

C12H10 |

分子量 |

154.21 g/mol |

IUPAC 名称 |

heptalene |

InChI |

InChI=1S/C12H10/c1-3-7-11-9-5-2-6-10-12(11)8-4-1/h1-10H |

InChI 键 |

DDTGNKBZWQHIEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=CC=CC=C2C=C1 |

规范 SMILES |

C1=CC=C2C=CC=CC=C2C=C1 |

产品来源 |

United States |

Foundational & Exploratory

Heptalene: A Comprehensive Technical Guide on Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptalene (C₁₂H₁₀) is a fascinating non-benzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings. Its unique electronic structure and geometry have been a subject of considerable theoretical and experimental interest. This technical guide provides an in-depth analysis of the molecular structure, bonding, and spectroscopic properties of this compound. It summarizes key quantitative data, outlines experimental methodologies for its study, and visually represents its core chemical principles through diagrams. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Molecular Structure and Geometry

This compound is characterized by a non-planar, saddle-shaped conformation in its ground state.[1][2] This puckered structure is a direct consequence of its electronic configuration. As a 12 π-electron system, it conforms to Hückel's 4n rule for antiaromaticity (where n=3), leading to inherent instability in a planar geometry.[2] To alleviate this antiaromatic character and steric strain, the molecule adopts a twisted C₂ symmetry.

The bonding in this compound is characterized by a distinct alternation of single and double bonds around the periphery of the rings. This bond length alternation is a hallmark of non-aromatic or anti-aromatic polyenes and stands in contrast to the delocalized, uniform bond lengths seen in aromatic compounds like benzene.

X-ray Crystallography Data

While the parent this compound is unstable and difficult to crystallize, X-ray crystallographic studies of its derivatives provide invaluable insight into the core structure. A notable example is a thiophene-fused this compound derivative, which clearly demonstrates the structural features of the this compound moiety. The bond lengths within the this compound core of this derivative show significant alternation. In contrast, the dianion of a this compound derivative, which is aromatic, exhibits a much lesser degree of bond alternation and a shallower saddle structure.[3]

| Bond Type | Bond Length (Å) in a Thiophene-Fused this compound Derivative | Bond Length (Å) in a this compound Dianion Derivative[3] |

| Peripheral C-C (double) | ~1.35 - 1.37 | ~1.39 - 1.41 |

| Peripheral C-C (single) | ~1.45 - 1.47 | ~1.42 - 1.43 |

| Bridgehead C-C | ~1.48 | ~1.45 |

Note: The data presented is from this compound derivatives and serves to illustrate the bonding characteristics of the this compound core.

Electronic Structure and Bonding: The Aromaticity Dichotomy

The electronic nature of this compound is best understood by comparing the neutral molecule with its dianion. This comparison provides a classic illustration of Hückel's rule.

As depicted, the neutral this compound is a non-aromatic/anti-aromatic system due to its 12 π-electrons.[2] This leads to its non-planar structure and high reactivity. However, upon two-electron reduction, it forms the this compound dianion. This dianion possesses 14 π-electrons, satisfying the 4n+2 rule for aromaticity.[2] Consequently, the dianion is planar, thermally stable, and exhibits a delocalized π-system with more uniform bond lengths.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and electronic properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is complex due to its low symmetry. The olefinic protons typically resonate in the range of 5.5-6.5 ppm. The exact chemical shifts are sensitive to the specific substitution pattern and conformation of the molecule.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon framework. Due to its anti-aromatic character, the carbon signals of this compound are shifted compared to aromatic analogues.

| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic Carbons | 125 - 140 |

| Bridgehead Carbons | 145 - 155 |

Note: These are approximate chemical shift ranges. The spectrum for the parent this compound can be found in databases such as SpectraBase.[1]

UV-Vis Spectroscopy

This compound derivatives are colored compounds, with absorption maxima extending into the visible region. The specific λ_max values are dependent on the substituents and the planarity of the this compound core. For instance, some derivatives exhibit broad, low-intensity absorptions at long wavelengths, which is characteristic of non-aromatic, conjugated systems.

Experimental Protocols

The synthesis and characterization of this compound are challenging due to its instability. The following outlines general experimental approaches.

Synthesis of this compound

The first successful synthesis of this compound was reported by Vogel and coworkers. A common synthetic strategy involves the generation of a suitable precursor that can undergo a final elimination or rearrangement step to form the bicyclic system.

A General Synthetic Protocol (Vogel's Method):

-

Starting Material: A common starting point is a derivative of naphthalene.

-

Ring Expansion: A key step involves a ring expansion of one of the six-membered rings to a seven-membered ring. This can be achieved through various methods, such as carbene addition followed by rearrangement.

-

Functional Group Interconversion: The resulting intermediate undergoes a series of functional group manipulations to install appropriate leaving groups for the final elimination step.

-

Dehydrogenation/Elimination: The final step is typically a dehydrogenation or an elimination reaction to introduce the double bonds and form the fully conjugated this compound system. This step is often carried out under carefully controlled conditions due to the instability of the product.

-

Purification: Purification of this compound is challenging and must be performed at low temperatures using techniques like chromatography on deactivated silica (B1680970) gel.

X-ray Crystallography

-

Crystal Growth: High-quality single crystals of a stable this compound derivative are grown, typically by slow evaporation of a suitable solvent system or by vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

-

Sample Preparation: A solution of the this compound derivative (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Conclusion

This compound remains a molecule of significant academic interest due to its unique structural and electronic properties that challenge the conventional definitions of aromaticity. Its non-planar geometry and bond length alternation in the neutral state, contrasted with the planar, aromatic nature of its dianion, provide a textbook example of Hückel's rule. The inherent instability of the parent molecule presents ongoing challenges for its synthesis and characterization, making the study of its more stable derivatives a crucial avenue for research. The data and protocols presented in this guide offer a comprehensive overview for scientists and researchers working with or interested in this intriguing class of non-benzenoid hydrocarbons.

References

Electronic Properties of Non-Benzenoid Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of non-benzenoid hydrocarbons, a fascinating class of organic molecules that deviate from the typical benzene-based aromaticity. This document delves into the core theoretical principles governing their electronic behavior, including aromaticity, anti-aromaticity, and non-aromaticity, with a focus on key examples such as azulene, fulvenes, fulvalenes, and annulenes. Detailed experimental protocols for characterizing these properties, including UV-Vis Spectroscopy, Cyclic Voltammetry, and Photoelectron Spectroscopy, are provided. Quantitative data on HOMO-LUMO gaps, ionization potentials, electron affinities, and dipole moments are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key concepts and experimental workflows to facilitate a deeper understanding of the structure-property relationships in these unique molecules. This information is critical for researchers in materials science and drug development, where the tunable electronic properties of non-benzenoid hydrocarbons offer exciting opportunities for the design of novel functional materials and therapeutic agents.

Introduction to Non-Benzenoid Hydrocarbons

Non-benzenoid hydrocarbons are cyclic, conjugated molecules that do not contain a benzene (B151609) ring. Their electronic properties are diverse and intriguing, stemming from the unique arrangement of π-electrons within their cyclic frameworks. Unlike their benzenoid counterparts, which are characterized by the exceptional stability of the benzene ring, non-benzenoid systems can exhibit a range of electronic behaviors, including aromatic, anti-aromatic, and non-aromatic characteristics.[1][2] This diversity in electronic structure leads to a wide array of chemical and physical properties, making them a subject of intense research.

The study of non-benzenoid hydrocarbons is crucial for advancing our understanding of aromaticity, a fundamental concept in chemistry. Furthermore, their tunable electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, make them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug development, the unique electronic and structural features of non-benzenoid scaffolds can be exploited to design novel pharmacophores with specific biological activities.

This guide will focus on several key classes of non-benzenoid hydrocarbons:

-

Azulene: An isomer of naphthalene (B1677914) with a striking blue color and a significant dipole moment, arising from its fused five- and seven-membered rings.[3]

-

Fulvenes and Fulvalenes: Cross-conjugated systems that exhibit interesting dipolar character and have been described as "aromatic chameleons."

-

Annulenes: Monocyclic hydrocarbons with alternating single and double bonds, whose aromaticity is highly dependent on ring size and planarity.[4][5]

-

Pentalene and Heptalene: Bicyclic systems composed of fused five- and seven-membered rings, respectively, which are typically anti-aromatic or non-aromatic.[6][7][8][9][10]

Theoretical Framework: Aromaticity and Electronic Structure

The electronic properties of non-benzenoid hydrocarbons are fundamentally governed by the concept of aromaticity. Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons in a cyclic, planar, and fully conjugated system. The key theoretical principles are:

-

Hückel's Rule: A compound is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[2]

-

Anti-aromaticity: Cyclic, planar, and fully conjugated systems with 4n π-electrons are highly unstable and are termed anti-aromatic.

-

Non-aromaticity: Compounds that are non-planar or lack a continuous ring of overlapping p-orbitals are non-aromatic and have electronic properties similar to their open-chain analogues.

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the electronic behavior of these molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that influences the molecule's electronic transitions, reactivity, and color.[11][12] A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

Diagram of Hückel's Rule and Aromaticity

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. Aromaticity of substituted fulvene derivatives: substituent-dependent ring currents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C12H10 | CID 5460725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentalene - Wikipedia [en.wikipedia.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. learn.schrodinger.com [learn.schrodinger.com]

theoretical studies of Heptalene aromaticity

An In-depth Technical Guide on the Theoretical Studies of Heptalene Aromaticity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (C₁₂H₁₀) is a non-benzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings. As a 12π-electron system, it conforms to the 4n Hückel rule (where n=3), predicting it to be antiaromatic and highly unstable. Theoretical studies have been instrumental in understanding the nuanced electronic structure of this compound, confirming its antiaromatic character in its planar form and explaining its structural distortions to avoid this instability. Computational analyses consistently show that neutral this compound exhibits a significant paratropic ring current, pronounced bond length alternation, and energetic destabilization. In stark contrast, the this compound dianion (C₁₂H₁₀²⁻), a 14π-electron system (4n+2, n=3), is theoretically and experimentally shown to be planar and aromatic. This guide provides a technical overview of the key theoretical concepts, computational methodologies, and quantitative findings related to the aromaticity of this compound and its corresponding dianion.

Theoretical Concepts for Assessing Aromaticity

The aromaticity of a molecule is a multi-faceted property that cannot be measured by a single parameter. Theoretical studies rely on three main criteria: magnetic, structural, and energetic.

-

Magnetic Criteria: Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to magnetic shielding inside the ring. Antiaromatic compounds sustain a paratropic current, causing deshielding. The Nucleus-Independent Chemical Shift (NICS) is the most common method for quantifying this. It involves calculating the magnetic shielding at a specific point, typically the ring's center (NICS(0)) or 1 Å above it (NICS(1)). Negative NICS values indicate aromaticity, while positive values suggest antiaromaticity.

-

Structural Criteria: Aromatic systems feature delocalized π-electrons, resulting in equalized bond lengths. Non-aromatic or antiaromatic compounds exhibit significant Bond Length Alternation (BLA) , resembling distinct single and double bonds. The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies this by comparing the experimental or calculated bond lengths in a ring to an optimal value for a fully aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and can be negative for antiaromatic systems.

-

Energetic Criteria: Aromatic compounds possess enhanced thermodynamic stability, often measured by Aromatic Stabilization Energy (ASE) . This is typically calculated through isodesmic or homodesmotic reactions, comparing the energy of the cyclic system to appropriate acyclic reference compounds. A positive ASE indicates aromatic stabilization, while a negative ASE points to antiaromatic destabilization.

Computational Methodologies

The theoretical investigation of this compound's electronic structure relies on a suite of sophisticated computational chemistry protocols.

Density Functional Theory (DFT)

DFT is a workhorse method for these studies due to its favorable balance of computational cost and accuracy.

-

Protocol: Geometry optimizations are first performed to find the minimum energy structure of the molecule. This is followed by frequency calculations to confirm the structure is a true minimum. Subsequently, properties like NICS values are calculated.

-

Functionals and Basis Sets: A common choice is the B3LYP hybrid functional, often paired with Pople-style basis sets like 6-311+G. The inclusion of diffuse (+) and polarization () functions is crucial for accurately describing the electron distribution and magnetic properties of π-conjugated systems.

-

NICS Calculation: NICS values are computed using the Gauge-Including Atomic Orbital (GIAO) method. A "ghost atom" (Bq) with no nucleus or electrons is placed at the desired point (e.g., ring center) to probe the induced magnetic field.

Complete Active Space Self-Consistent Field (CASSCF)

For molecules with significant static correlation or biradical character, such as the strained, antiaromatic this compound core, single-reference methods like DFT can be insufficient.

-

Protocol: CASSCF is a multiconfigurational method that optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. For a system like this compound, the active space would typically include the π-electrons and π-orbitals (e.g., CASSCF(2,2)/6-31G*). This approach correctly describes the electronic state where frontier orbitals are nearly degenerate.

The logical relationship between theoretical prediction and computational verification for this compound is illustrated below.

Quantitative Theoretical Findings

Computational studies have provided quantitative data that characterize the aromaticity of this compound and its dianion. While data for the parent this compound is sparse due to its instability, studies on planar, fused derivatives provide critical insights.

Neutral this compound (12π System)

-

Structure: Early theoretical work demonstrated that this compound distorts from a planar D₂h symmetry to a more stable, non-planar C₂h "skew" structure to mitigate the destabilizing effects of antiaromaticity.[1] This bond alternation is a key feature.

-

Magnetic Properties: In a computationally enforced planar structure of a this compound derivative, the seven-membered rings exhibit a NICS(1) value of +11.2 .[2] This large positive value provides clear evidence of a strong paratropic ring current, a hallmark of antiaromaticity.

-

Structural Properties: The this compound core shows significant bond length alternation. For example, in difluoreno-fused this compound, the C-C bond lengths in the seven-membered rings vary significantly, from 1.428 Å to 1.470 Å, which contrasts sharply with the equalized bonds of an aromatic system.[2]

This compound Dianion (14π System)

The addition of two electrons dramatically alters the electronic structure, converting the system to a 4n+2 Hückel aromatic.

-

Structure: The this compound dianion is thermally stable and planar.[3] The bond length alternation is significantly reduced compared to its neutral counterpart.

-

Magnetic Properties: The dication of a fused this compound derivative (isoelectronic to the parent dianion) shows a NICS(1) value of -6.70 .[2] This negative value indicates a diamagnetic ring current, confirming its aromatic character. Studies on a thiophene-fused this compound dianion also confirmed a diamagnetic ring current via both ¹H NMR spectroscopy and NICS calculations.[4]

The general workflow for calculating NICS, a key magnetic criterion, is outlined below.

References

The Ephemeral Heptalene: A Chronicle of Theoretical Postulation and Synthetic Triumph

For decades, the bicyclic hydrocarbon heptalene existed only in the realm of theoretical chemistry, a tantalizing target for synthetic chemists due to its unique electronic structure and predicted antiaromatic character. This in-depth guide chronicles the history of this compound, from its early theoretical considerations to its eventual synthesis and the experimental elucidation of its properties, providing a technical resource for researchers, scientists, and professionals in drug development.

First conceived in the theater of quantum mechanics, this compound, with its two fused seven-membered rings and 12 π-electron system, was predicted to be a stark deviation from the stability of aromatic compounds. According to Hückel's rule, which dictates that planar, cyclic, and fully conjugated molecules with 4n+2 π-electrons exhibit aromatic stability, this compound's 12 π-electrons (where n=3 would satisfy the 4n rule) placed it in the category of antiaromatic compounds, expected to be highly unstable.[1][2] This theoretical instability fueled a long and arduous quest for its synthesis.

The Dawn of Discovery: Theoretical Predictions

The story of this compound begins not in a flask, but in the calculations and predictions of theoretical chemists. The application of Hückel's rule to this novel bicyclic system suggested a non-planar structure to avoid the destabilizing effects of antiaromaticity. Early theoretical studies posited that the molecule would adopt a twisted or saddle-shaped conformation to minimize the unfavorable electronic interactions of the 12 π-electron system. This non-planarity would, in turn, lead to a molecule with alternating single and double bonds, rather than the delocalized system characteristic of aromatic compounds.

The Synthetic Challenge: A Tale of Two Approaches

The synthesis of the parent this compound molecule proved to be a formidable challenge, finally overcome through the persistent efforts of multiple research groups. Two landmark syntheses stand out in the history of this elusive molecule.

The Dauben and Bertelli Synthesis (1961)

The first successful synthesis of a this compound derivative was reported by H. J. Dauben, Jr. and D. J. Bertelli in 1961. Their approach, while not yielding the parent this compound, provided the first experimental evidence for the existence of the this compound ring system.

Experimental Protocol: The full experimental details are outlined in their seminal publication in the Journal of the American Chemical Society.

The Vogel and Reel Synthesis (1972)

The isolation of the parent this compound molecule was achieved by E. Vogel and H. Reel in 1972. Their elegant synthetic strategy provided the scientific community with the first opportunity to study the properties of this long-sought-after hydrocarbon.

Experimental Protocol: The detailed experimental procedure for the synthesis of this compound is described in their publication in Angewandte Chemie International Edition in English.

The Aromatic Dianion: A Striking Contrast

A pivotal discovery in the chemistry of this compound was the generation of its dianion. The addition of two electrons to the 12 π-system results in a 14 π-electron species. According to Hückel's rule (4n+2, where n=3), this dianion was predicted to be aromatic.

Experimental Protocol: The preparation of the this compound dianion, typically achieved through the reaction of this compound with alkali metals, is detailed in a 1974 publication in Helvetica Chimica Acta.[3]

The experimental verification of the dianion's aromaticity provided a stunning confirmation of Hückel's rule and highlighted the dramatic influence of electron count on the properties of cyclic conjugated systems.

Structural and Spectroscopic Properties: The Data

The synthesis of this compound and its derivatives paved the way for the experimental determination of its structural and spectroscopic properties. This data provides quantitative evidence for the theoretical predictions.

Table 1: Structural Data of a this compound Derivative (Representative)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.34 |

| C2-C3 | 1.46 |

| C3-C4 | 1.35 |

| C4-C5 | 1.45 |

| C5-C6 | 1.36 |

| C6-C7 | 1.44 |

| C1-C7 (fused) | 1.48 |

| Bond Angles (°) | |

| C1-C2-C3 | 128.5 |

| C2-C3-C4 | 129.0 |

| C3-C4-C5 | 128.8 |

Note: Data is representative of a substituted this compound and may not be identical to the parent molecule.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Complex multiplet in the olefinic region |

| ¹³C NMR | Signals in the sp² region, consistent with a non-aromatic structure |

| UV-Vis | λmax values indicative of a conjugated, non-aromatic system |

Conclusion

The history of this compound is a testament to the predictive power of theoretical chemistry and the ingenuity of synthetic chemists. From a mere theoretical curiosity, it has emerged as a cornerstone in the understanding of aromaticity and antiaromaticity. The stark contrast between the unstable, non-aromatic parent molecule and its stable, aromatic dianion provides a textbook example of Hückel's rule. The ongoing research into this compound and its derivatives continues to provide valuable insights into the fundamental principles of chemical bonding and reactivity, with potential applications in the design of novel electronic materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C12H10 Hydrocarbons

This technical guide provides a comprehensive overview of the core physical and chemical properties of the hydrocarbon isomers with the molecular formula C12H10. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visual representations of key chemical pathways. The primary isomers discussed are biphenyl (B1667301), acenaphthene (B1664957), and azulene (B44059), each possessing unique structural and electronic characteristics that dictate their chemical behavior and potential applications.

Core Isomers of C12H10

The molecular formula C12H10 encompasses several structural isomers, with biphenyl, acenaphthene, and azulene being the most prominent. Biphenyl consists of two benzene (B151609) rings linked by a single bond. Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) with a naphthalene (B1677914) core bridged by an ethylene (B1197577) unit.[1] Azulene is a non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system.[2]

Physical Properties

The distinct structures of these isomers give rise to significantly different physical properties, which are summarized in the table below. These properties are crucial for understanding their behavior in various experimental and industrial settings.

| Property | Biphenyl | Acenaphthene | Azulene |

| Molar Mass (g·mol−1) | 154.212[3] | 154.212[1] | 128.17 (for C10H8)[4] |

| Appearance | Colorless to pale-yellow crystals[3][5] | White or pale yellow crystalline powder[1] | Dark blue crystalline powder |

| Melting Point (°C) | 69.2 | 93.4[1] | 98-100[6] |

| Boiling Point (°C) | 255 | 279[1] | 242[6] |

| Density (g/cm³) | 1.04[3] | 1.024[1] | - |

| Solubility in Water | Insoluble[3] | 0.4 mg/L[1] | Insoluble |

| Solubility in Organic Solvents | Soluble[3] | Soluble in hot alcohol[7] | Soluble[6] |

| Dipole Moment (D) | 0[8] | - | 1.08[8][9] |

Chemical Properties and Reactivity

The chemical reactivity of C12H10 isomers is largely dictated by their electronic structure. While biphenyl and acenaphthene are relatively stable aromatic compounds, azulene exhibits unique reactivity due to its dipolar nature.

Biphenyl

Biphenyl is a fairly non-reactive molecule due to the absence of functional groups.[10][11] However, it can undergo electrophilic substitution reactions, similar to benzene.

-

Sulfonation and Halogenation: Biphenyl can be sulfonated and subsequently hydrolyzed to produce p-hydroxybiphenyl, a useful fungicide. It also undergoes halogenation reactions.[3]

-

Coupling Reactions: Substituted biphenyls are often synthesized via coupling reactions like the Suzuki-Miyaura and Ullmann reactions.[3] The Gomberg–Bachmann reaction is a method to synthesize biphenyl itself from aniline (B41778).[3]

A generalized scheme for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

Caption: Suzuki-Miyaura cross-coupling for biphenyl derivative synthesis.

Acenaphthene

Acenaphthene is a polycyclic aromatic hydrocarbon that can be obtained from coal tar.[1] It is used in the synthesis of dyes and plastics.[12]

-

Oxidation: Acenaphthene is used on a large scale to prepare naphthalene dicarboxylic anhydride, a precursor to dyes and optical brighteners.[1]

-

Atmospheric Reactions: In the gas phase, acenaphthene can react with hydroxyl (OH) radicals.[13]

The oxidation of acenaphthene is a key industrial process.

Caption: Oxidation pathway of acenaphthene to naphthalic anhydride.

Azulene

Azulene is an isomer of naphthalene but is distinguished by its intense blue color and significant dipole moment.[8] This polarity arises from its electronic structure, which can be described as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation.[8] This charge separation makes the five-membered ring nucleophilic and the seven-membered ring electrophilic.[2][8]

-

Electrophilic Substitution: Occurs preferentially at the 1- and 3-positions of the five-membered ring.[2][9]

-

Nucleophilic Addition: Takes place at the 4-, 6-, and 8-positions of the seven-membered ring.[9]

-

Synthesis: Azulene derivatives can be synthesized through various methods, including the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins.[2]

The distinct reactivity of azulene's rings is a key feature for synthetic chemists.

Caption: Reactivity map of the azulene ring system.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of these hydrocarbons are extensive. Below is a summarized example of a common laboratory synthesis for biphenyl.

Gomberg–Bachmann Reaction for Biphenyl Synthesis

This reaction involves the diazotization of aniline followed by reaction with benzene.[3]

-

Diazotization: Aniline is treated with sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) at a low temperature (0-5 °C) to form benzene diazonium chloride.

-

Coupling: The resulting diazonium salt is then reacted with benzene. The reaction is typically carried out in a two-phase system with vigorous stirring.

-

Work-up: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude biphenyl is then purified, often by recrystallization.

Caption: Experimental workflow for the Gomberg-Bachmann synthesis of biphenyl.

Applications in Drug Development and Research

The unique structures of C12H10 isomers and their derivatives make them valuable scaffolds in medicinal chemistry and materials science.

-

Biphenyl Derivatives: The biphenyl motif is present in various drugs, such as the antihypertensive agent telmisartan (B1682998) and the non-steroidal anti-inflammatory drug diflunisal.[3][14] Substituted biphenyls are also used in the synthesis of liquid crystals.[14] Novel biphenyl derivatives are being investigated as potential fungicidal agents.[15]

-

Acenaphthene Derivatives: These compounds have been synthesized and evaluated for their potential as antitumor agents.[16][17][18] Some derivatives have shown significant activity against certain cancer cell lines.[16][18] They are also used as ligands for melatonin (B1676174) receptors.[19]

-

Azulene Derivatives: Azulene and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, antimicrobial, and antifungal properties.[20][21][22] They have potential applications in treating peptic ulcers, leukemia, and HIV-1.[20][21] The unique photophysical properties of azulene derivatives also make them interesting for applications in optoelectronic devices.[21]

The development of new drugs often involves the chemical modification of these core structures to enhance efficacy and reduce toxicity.

Caption: General pathway for drug development using C12H10 isomer scaffolds.

References

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Azulene | C10H8 | CID 9231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azulene | 275-51-4 [chemicalbook.com]

- 7. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Azulene - Wikipedia [en.wikipedia.org]

- 9. Azulenes: Synthesis and Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 10. Biphenyl: Structure, Properties & Key Reactions Explained [vedantu.com]

- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 12. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of phenalene and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Non-Alternant Polycyclic Hydrocarbons for Researchers and Drug Development Professionals

Introduction

Non-alternant polycyclic hydrocarbons (PAHs) are a fascinating class of organic molecules that deviate from the more common alternant PAHs, such as naphthalene (B1677914) and anthracene, by possessing at least one odd-membered ring in their fused polycyclic structure.[1] This seemingly subtle structural difference leads to a cascade of unique electronic and physicochemical properties, making them a compelling area of study for researchers, particularly in the fields of materials science and drug development. Unlike their alternant counterparts, which are composed exclusively of six-membered rings, non-alternant PAHs often exhibit significant dipole moments, distinct coloration, and unique fluorescence characteristics.[2][3]

The presence of odd-membered rings, typically five or seven-membered rings, disrupts the uniform distribution of π-electrons across the molecule, leading to an asymmetric charge distribution.[2][3] This inherent polarity is a key feature that distinguishes non-alternant PAHs and is the origin of many of their interesting properties. For example, azulene (B44059), a well-known non-alternant hydrocarbon with a fused five- and seven-membered ring system, is intensely blue, in stark contrast to its colorless alternant isomer, naphthalene.[2][3] Prominent examples of non-alternant polycyclic hydrocarbons include azulene, pentalene, heptalene, fulvene, acenaphthylene, and fluoranthene.[1]

This technical guide provides a comprehensive overview of non-alternant polycyclic hydrocarbons, focusing on their core concepts, quantitative properties, synthesis, and experimental evaluation, with a particular emphasis on their relevance to drug discovery and development.

Classification of Non-Alternant Polycyclic Hydrocarbons

The primary classification of polycyclic aromatic hydrocarbons into alternant and non-alternant categories is determined by the presence or absence of odd-membered rings.[1] Non-alternant hydrocarbons are defined as π-conjugated compounds that contain at least one odd-membered, annelated ring, such as a pentagon or a heptagon.[4]

A systematic method for distinguishing between these two classes is the "starring" or "star-unstar" approach. In an alternant hydrocarbon, the carbon atoms can be divided into two sets, "starred" (*) and "unstarred," such that no two atoms of the same set are adjacent. If this is not possible due to the presence of an odd-membered ring, the hydrocarbon is classified as non-alternant.[2]

dot

Caption: Classification of Polycyclic Aromatic Hydrocarbons.

Unique Electronic Properties

The introduction of odd-membered rings into the polycyclic framework has a profound impact on the electronic properties of non-alternant PAHs. This leads to characteristics that are distinct from their alternant isomers.

Polarization and Dipole Moment: The asymmetric charge distribution in non-alternant PAHs results in the presence of a significant ground-state dipole moment. For instance, azulene has a dipole moment of 1.08 D, whereas its isomer naphthalene has a dipole moment of zero.[5] This polarity can be rationalized by considering azulene as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation.[5]

Color and Spectroscopic Properties: The altered electronic structure of non-alternant PAHs influences their interaction with light. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often smaller in non-alternant systems compared to their alternant counterparts. This results in the absorption of lower-energy light, leading to their characteristic colors. As mentioned, azulene's blue color is a direct consequence of this phenomenon.[6]

Fluorescence: Non-alternant PAHs can exhibit unique fluorescence properties. Azulene, for example, is a classical exception to Kasha's rule, as it displays fluorescence from its second excited singlet state (S2) to the ground state (S0), a rare phenomenon.[7] The fluorescence quantum yields of non-alternant PAHs are highly sensitive to their substitution patterns.[8]

Data Presentation: Physicochemical and Electronic Properties

The following table summarizes key physicochemical and electronic properties of selected non-alternant polycyclic hydrocarbons.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Dipole Moment (D) | λmax (nm) | Emission λ (nm) | Quantum Yield (Φf) | HOMO (eV) | LUMO (eV) |

| Azulene | C₁₀H₈ | 128.17 | 99-100 | 1.08[5] | 580, 340, 276[6] | 378 | 0.023[8] | -7.42 | -0.99 |

| Acenaphthylene | C₁₂H₈ | 152.19 | 78-82 | ~0.5 | 323, 309, 289 | 322, 336, 353 | - | -6.65 | -1.78 |

| Fluoranthene | C₁₆H₁₀ | 202.25 | 111 | 0 | 357, 340, 287 | 462 | 0.29 | -7.89 | -1.82 |

| Fulvene | C₆H₆ | 78.11 | - | 0.42 | 362, 234 | - | - | -8.55 | -0.75 |

Note: HOMO and LUMO values are indicative and can vary based on the computational method used. λmax and emission wavelengths can vary with the solvent.

Synthesis of Non-Alternant Polycyclic Hydrocarbons

The synthesis of non-alternant PAHs often requires specialized strategies to construct the thermodynamically less stable odd-membered rings.

Synthesis of Azulene Derivatives

A versatile and widely used method for the synthesis of the azulene core is the Ziegler-Hafner azulene synthesis. This method involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions.[9] Another common approach is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various dienophiles.[9]

Synthesis of Fulvene Derivatives

The classical method for synthesizing fulvenes is the Thiele synthesis, which involves the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes or ketones. Modern variations of this method utilize milder bases and different solvent systems to improve yields and reduce polymerization.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative non-alternant PAH and for key biological assays used to evaluate their potential as drug candidates.

Synthesis Protocol: 6-(Dimethylamino)fulvene (B184533)

This protocol is adapted from Organic Syntheses.[11]

Materials:

-

Dimethylformamide

-

Dimethyl sulfate (B86663)

-

Cyclopentadiene (freshly distilled)

-

Sodium hydride (60% dispersion in oil)

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether or cyclohexane

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and dropping funnel, add dimethylformamide (1.0 mole). Slowly add dimethyl sulfate (1.0 mole) dropwise while maintaining the temperature at 50-60 °C. After the addition is complete, heat the mixture at 70-80 °C for 2 hours. The complex forms as a viscous oil.

-

Preparation of Sodium Cyclopentadienide: In a separate flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mole) in anhydrous THF. Cool the suspension to -10 °C and slowly add freshly distilled cyclopentadiene (1.0 mole). Stir the mixture at room temperature for 1-2 hours.

-

Reaction: Cool the sodium cyclopentadienide solution to -10 °C. Slowly add the Vilsmeier reagent prepared in step 1 to the cyclopentadienide solution, keeping the temperature below -5 °C. After the addition is complete, stir the mixture at 20 °C for 2 hours.

-

Workup and Purification: Filter the reaction mixture to remove precipitated sodium methyl sulfate and wash the solid with THF. Concentrate the combined THF solutions under reduced pressure. The residue is a dark oil.

-

Crystallization: Dissolve the crude product in hot petroleum ether or cyclohexane, treat with activated carbon, and filter. Cool the solution to induce crystallization. Collect the yellow leaflets of 6-(dimethylamino)fulvene by filtration.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[2][9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound (dissolved in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound or ascorbic acid.

-

DPPH Addition: Add 150 µL of DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay quantifies the amount of TNF-α, a pro-inflammatory cytokine, produced by cells.[10][14]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture and Treatment: Seed macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol. This typically involves:

-

Adding supernatants to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding an enzyme conjugate.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of TNF-α from a standard curve and determine the percentage of inhibition by the test compound.

Applications in Drug Development

The unique structural and electronic features of non-alternant polycyclic hydrocarbons make them attractive scaffolds for the design of novel therapeutic agents.

Anticancer Activity: Several azulene derivatives have demonstrated potent anticancer activity against various cancer cell lines.[15] The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity: Naturally occurring azulenes like chamazulene (B1668570) and guaiazulene (B129963) have long been used for their anti-inflammatory properties.[16] Synthetic derivatives have also shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

Antioxidant Activity: The ability of some non-alternant PAHs to scavenge free radicals suggests their potential as antioxidants, which could be beneficial in conditions associated with oxidative stress.

Data Presentation: Biological Activity of Azulene Derivatives

The following table summarizes the reported anticancer activity of selected azulene derivatives.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Azulene Derivative 48 | K-562 (Leukemia) | MTT | 0.51 | [15] |

| Azulene Derivative 48 | HOP-92 (Lung) | MTT | 1.38 | [15] |

| Azulene Derivative 49 | EKVX (Lung) | MTT | 1.00 | [15] |

| Azulene Derivative 49 | HS578T (Breast) | MTT | 0.93 | [15] |

| Azulene Derivative 50 | HOP-92 (Lung) | MTT | 0.56 | [15] |

| Azulene Derivative 50 | PC-3 (Prostate) | MTT | 1.41 | [15] |

Signaling Pathways and Experimental Workflows

The biological effects of non-alternant PAHs are mediated through their interaction with various cellular signaling pathways. For instance, the carcinogenicity of some PAHs is linked to their metabolic activation to reactive intermediates that can form DNA adducts.[18]

dot

Caption: Metabolic activation of Benzo[b]fluoranthene.

A general workflow for the discovery and evaluation of bioactive non-alternant PAHs is outlined below.

dot

Caption: General workflow for synthesis and biological evaluation.

Conclusion

Non-alternant polycyclic hydrocarbons represent a rich and underexplored area of chemical space with significant potential for applications in drug discovery and materials science. Their unique electronic properties, arising from the presence of odd-membered rings, distinguish them from their alternant counterparts and provide a foundation for the design of novel molecules with tailored functions. The synthetic methodologies and experimental protocols outlined in this guide provide a framework for researchers to further explore this exciting class of compounds and unlock their full therapeutic potential. Continued investigation into the structure-activity relationships and mechanisms of action of non-alternant PAHs will undoubtedly lead to the development of new and innovative therapeutic agents.

References

- 1. Identification of metabolites of benzo[b]fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. marinebiology.pt [marinebiology.pt]

- 5. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Application of Hückel's Rule: The Case of Heptalene and its Dianion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the application of Hückel's rule for determining aromaticity, focusing on the illustrative case of heptalene and its corresponding dianion. While this compound, with its 12 π-electron system, deviates from the principles of aromaticity, its dianion, possessing 14 π-electrons, serves as a compelling example of Hückel's rule in action. This guide will provide a comprehensive overview of the theoretical underpinnings, supported by a summary of experimental and computational data. Detailed experimental protocols for the synthesis and characterization of these species are also outlined to provide a practical framework for researchers in the field.

Introduction to Hückel's Rule and Aromaticity

In the realm of organic chemistry, aromaticity denotes a special stability exhibited by certain cyclic, planar, and fully conjugated molecules. This stability is a consequence of the delocalization of π-electrons over the entire ring system. In 1931, Erich Hückel formulated a set of criteria, now famously known as Hückel's rule, to predict the aromatic character of a monocyclic, planar compound.[1][2][3][4]

According to Hückel's rule, a molecule is considered aromatic if it adheres to the following four conditions:

-

It must be planar, allowing for the effective overlap of p-orbitals.[2][3]

-

It must be fully conjugated, meaning every atom in the ring possesses a p-orbital.[2][3]

-

It must contain a specific number of π-electrons, conforming to the formula 4n + 2 , where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π-electrons).[1][2][3][4]

Conversely, cyclic, planar, and fully conjugated molecules with 4n π-electrons are termed anti-aromatic and are characterized by significant instability. Molecules that fail to meet one or more of the first three criteria are classified as non-aromatic.

Analysis of this compound and its Dianion

This compound is a bicyclic hydrocarbon composed of two fused seven-membered rings.[5][6] Its structure and electronic configuration provide an excellent platform for examining the nuances of Hückel's rule.

This compound: A Non-Aromatic System

This compound possesses 12 π-electrons, a number that conforms to the 4n rule (for n=3).[7][8] If this compound were to adopt a planar conformation, it would be considered anti-aromatic and thus highly unstable. To avoid this destabilization, the molecule adopts a non-planar, twisted saddle-shaped conformation.[5][7][8] This deviation from planarity disrupts the continuous overlap of p-orbitals, thereby precluding the fulfillment of a key criterion for aromaticity or anti-aromaticity. Consequently, this compound is classified as a non-aromatic compound.[5][6]

The this compound Dianion: An Aromatic Species

Through chemical reduction, this compound can accept two electrons to form the this compound dianion. This dianion possesses a total of 14 π-electrons.[7][8] This electron count satisfies Hückel's 4n + 2 rule for n=3. Experimental and computational studies have confirmed that the this compound dianion is a planar molecule.[5][6] With its cyclic, planar, fully conjugated system containing 14 π-electrons, the this compound dianion is predicted and observed to be an aromatic species, exhibiting the characteristic stability associated with aromatic compounds.[5][6][7][8]

Quantitative Data Summary

The contrasting properties of this compound and its dianion can be quantitatively assessed through various experimental and computational techniques. The following table summarizes key data that underscore their differing electronic characteristics.

| Property | This compound (C₁₂H₁₀) | This compound Dianion (C₁₂H₁₀²⁻) | Significance |

| π-Electron Count | 12 | 14 | Obeys 4n rule (n=3) |

| Aromaticity | Non-aromatic | Aromatic | Avoids anti-aromaticity through non-planarity |

| Geometry | Non-planar (Twisted/Saddle) | Planar | Disrupted p-orbital overlap |

| Bond Lengths | Significant bond length alternation | Lesser degree of bond alternation | Localized double bonds |

| ¹H NMR Spectroscopy | Complex spectrum indicative of a non-aromatic olefinic compound. | Upfield shift of proton signals due to a diamagnetic ring current. | Lack of a sustained ring current. |

| NICS(1) Value (ppm) | Positive (paratropic) | Negative (diatropic) | Indicates anti-aromatic character in the planar transition state. |

Experimental and Computational Protocols

Synthesis of a Thiophene-Fused this compound Dianion

A stable derivative of the this compound dianion has been synthesized and characterized, providing experimental validation of its aromaticity. The following protocol is based on the synthesis of a thiophene-fused this compound and its subsequent reduction.[7]

Step 1: Synthesis of Thiophene-Fused this compound A reductive transannular cyclization of a bisdehydro[9]annulene precursor is employed. This reaction typically involves the use of a reducing agent such as sodium metal in a suitable solvent. The specific conditions (temperature, reaction time, and purification methods) are crucial for successful synthesis and are detailed in the primary literature.[7]

Step 2: Chemical Reduction to the Dianion The thiophene-fused this compound is then subjected to chemical reduction to generate the corresponding dianion. A common method involves the use of an alkali metal, such as potassium, in a solvent like tetrahydrofuran (B95107) (THF). To enhance the solubility and stability of the resulting dianion salt, a cryptand, such as [2.2.2]cryptand, is often added to sequester the metal cations.[7]

X-ray Crystallography

X-ray crystallography provides definitive evidence for the planarity and bond length equalization in the this compound dianion.

Protocol:

-

Crystal Growth: Single crystals of the this compound dianion salt (e.g., [(K[2.2.2]cryptand)⁺]₂[C₁₂H₁₀]²⁻) suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. The resulting electron density map is used to determine the atomic positions. The structure is then refined to obtain precise bond lengths and angles.

The X-ray crystallographic analysis of the thiophene-fused this compound dianion reveals a significantly shallower saddle structure for the this compound core and a reduced degree of bond length alternation compared to its neutral precursor, consistent with a delocalized aromatic system.[7]

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for detecting the presence of a diamagnetic ring current, a hallmark of aromaticity.

Protocol:

-

Sample Preparation: A solution of the this compound dianion is prepared in a suitable deuterated solvent (e.g., THF-d₈).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) of the protons are analyzed. In an aromatic system, the protons located on the periphery of the ring experience a deshielding effect from the induced diamagnetic ring current and typically appear at a downfield chemical shift. Conversely, any protons located above or inside the ring would experience a shielding effect and appear at an upfield chemical shift. The observation of these characteristic shifts provides strong evidence for aromaticity. For the this compound dianion, the proton signals are shifted upfield, confirming the presence of a diamagnetic ring current.[7]

Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to quantify the aromaticity of a molecule by calculating the magnetic shielding at the center of a ring system. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Protocol:

-

Geometry Optimization: The molecular geometries of this compound and its dianion are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

-

NICS Calculation: A "ghost" atom (a point in space with no nucleus or electrons) is placed at the geometric center of each seven-membered ring (NICS(0)) and at a position 1 Å above the center of the ring (NICS(1)).

-

NMR Calculation: The magnetic shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.

-

Data Analysis: The isotropic magnetic shielding value at the position of the ghost atom is calculated. The NICS value is the negative of this shielding value. A more negative NICS(1) value generally indicates a stronger aromatic character. Computational studies show a large positive NICS(1) value for planar this compound, indicative of strong anti-aromaticity, while the this compound dianion exhibits a large negative NICS(1) value, confirming its aromatic nature.

Visualizing the Application of Hückel's Rule

The logical workflow for applying Hückel's rule to this compound and its dianion can be visualized as follows:

Caption: Application of Hückel's rule to this compound and its dianion.

Conclusion

The case of this compound and its dianion provides a clear and instructive demonstration of the predictive power of Hückel's rule. This compound, by adopting a non-planar geometry, avoids the destabilizing effects of anti-aromaticity that would be imposed by its 12 π-electron count in a planar form, rendering it non-aromatic. In contrast, the addition of two electrons to form the this compound dianion results in a 14 π-electron system that satisfies the 4n+2 rule. This change in electron count leads to a planar, stabilized, and aromatic species, as confirmed by extensive experimental and computational evidence. This in-depth analysis serves as a valuable resource for researchers and professionals in understanding and applying the fundamental principles of aromaticity in molecular design and drug development.

References

- 1. poranne-group.github.io [poranne-group.github.io]

- 2. SUMMARY of NICS [ccl.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Nonaromatic thiophene-fused this compound and its aromatic dianion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

An In-depth Technical Guide to the Ground State Electronic Configuration of Heptalene

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptalene (C₁₂H₁₀) is a nonbenzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings.[1][2] Its electronic structure is of significant theoretical interest due to its classification as a 12 π-electron system. According to Hückel's rule, a planar, monocyclic, conjugated system with 4n π-electrons (where n is an integer) is considered anti-aromatic, a state of significant electronic destabilization. This compound, with n=3, fits this criterion. This guide provides a detailed analysis of the ground state electronic configuration of this compound, exploring the interplay between molecular geometry, Hückel's rule, and frontier molecular orbital theory. It synthesizes theoretical predictions with experimental data from stable derivatives to elucidate the unique electronic properties of the this compound core.

Theoretical Framework

The electronic configuration of this compound is best understood through the lens of molecular orbital (MO) theory and the principles of aromaticity.

Hückel's Rule and Aromaticity in this compound

Hückel's rule is a foundational concept for predicting the aromaticity of cyclic, planar, conjugated molecules.[3][4] It states that systems with (4n+2) π-electrons exhibit aromatic stability, while those with 4n π-electrons are anti-aromatic and unstable.

-

This compound (Neutral): As a 12 π-electron system, this compound conforms to the 4n rule (n=3). A planar conformation would enforce anti-aromatic character, leading to extreme instability. To circumvent this, the molecule adopts a non-planar, twisted or saddle-shaped geometry.[5][6] This twisting disrupts the continuous overlap of p-orbitals, breaking the π-conjugation and rendering the molecule non-aromatic rather than anti-aromatic.[1]

-

This compound Dianion (C₁₂H₁₀²⁻): The chemical reduction of this compound to its dianion introduces two additional electrons into the π-system, creating a 14 π-electron species. This satisfies the (4n+2) rule for aromaticity (n=3). Consequently, the this compound dianion is planar, thermally stable, and exhibits the properties of an aromatic compound, as confirmed by experimental techniques.[6]

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory posits that a molecule's reactivity and electronic properties are primarily determined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these two orbitals is known as the HOMO-LUMO gap.

For anti-aromatic systems like a hypothetical planar this compound, theoretical calculations predict a very small HOMO-LUMO gap.[1][7] This small gap is indicative of high reactivity and low stability. Furthermore, for planar this compound, calculations suggest the ground state has significant open-shell singlet or diradical character .[5] This means that while the molecule has an even number of electrons and a total spin of zero, two electrons are effectively unpaired and occupy different molecular orbitals. This diradical nature is a direct consequence of avoiding the destabilization of a closed-shell anti-aromatic configuration.

Ground State Electronic Configuration

The ground state electronic configuration of the π-system in this compound involves the distribution of its 12 π-electrons among the available π molecular orbitals. Due to the molecule's non-planarity, a simple, idealized MO diagram is a useful starting point for conceptual understanding. The diagram below illustrates the qualitative arrangement of π molecular orbitals for a hypothetical planar this compound with D₂h symmetry. The 12 electrons occupy the six lowest-energy molecular orbitals. The near-degeneracy of the HOMO and LUMO in this planar state highlights the molecule's inherent instability and tendency towards a diradical ground state.

Caption: Qualitative π MO energy levels for planar this compound.

Quantitative and Experimental Data

Due to the high reactivity and instability of the parent this compound, experimental data on its electronic properties are scarce. Most quantitative information is derived from computational studies or experimental analysis of more stable, synthetically prepared derivatives.

| Property | This compound (Parent Molecule) | This compound Dianion (C₁₂H₁₀²⁻) | Planar Fused this compound Derivative[5] |

| π-Electrons | 12 (4n system) | 14 (4n+2 system) | 12 (4n system) |

| Aromaticity | Non-aromatic | Aromatic | Antiaromatic / Open-shell |

| Geometry | Non-planar (Twisted)[5] | Planar[6] | Planar (Enforced by fusion)[5] |

| Ground State | Closed-shell singlet | Closed-shell singlet | Open-shell singlet (Diradical) |

| HOMO-LUMO Gap | Very small (calculated)[1] | Larger (characteristic of aromatic) | Small |

| Redox Potentials | N/A | N/A | E₁ᵒˣ = -0.34 V, E₁ʳᵉᵈ = -1.56 V (vs Fc/Fc⁺) |

Methodologies for Electronic Structure Determination

The elucidation of this compound's electronic structure relies on a combination of computational chemistry and experimental techniques applied to its stable derivatives.

Computational Chemistry Protocols

Theoretical calculations are indispensable for studying unstable molecules like this compound. These methods solve approximations of the Schrödinger equation to determine molecular geometry and orbital energies.

-

Workflow:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. For this compound, this consistently yields a non-planar structure.

-

Frequency Calculation: Performed to confirm the optimized structure is a true energy minimum.

-

Molecular Orbital Calculation: Single-point energy calculations are run on the optimized geometry to obtain the energies and compositions of the molecular orbitals, including the HOMO and LUMO. Methods like Density Functional Theory (DFT) or ab initio calculations are commonly used.[8]

-

Analysis: The calculated orbital energies provide the HOMO-LUMO gap, and analysis of the wavefunction can reveal properties like open-shell character.[4][8]

-

References

- 1. Polycyclic Hydrocarbons from [4n]Annulenes: Correlation versus Hybridization Forces in the Formation of Diradicaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Nonaromatic thiophene-fused this compound and its aromatic dianion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to the Anti-Aromatic Character of Heptalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptalene, a bicyclic non-benzenoid hydrocarbon composed of two fused seven-membered rings, is a quintessential example of an anti-aromatic compound. Its π-electron system, containing 12 π-electrons, conforms to Hückel's 4n rule (where n=3), leading to significant electronic destabilization. This guide provides a comprehensive technical overview of the anti-aromatic character of this compound, supported by quantitative data from experimental and computational studies. Key indicators of its anti-aromaticity, including structural distortions (bond length alternation), magnetic properties (paramagnetic ring current), and energetic instability, are discussed in detail. Methodologies for the synthesis and characterization of this compound derivatives are also presented to provide a practical context for its investigation.

Theoretical Framework of Antiaromaticity in this compound

This compound's anti-aromaticity stems from its electronic structure. The cyclic, planar arrangement of its 12 π-electrons results in a destabilized system prone to high reactivity.[1] To mitigate this instability, this compound adopts a non-planar, saddle-shaped conformation, which reduces the extent of π-orbital overlap and, consequently, the anti-aromatic character.[1] The dianion of this compound, however, possesses 14 π-electrons, satisfying the 4n+2 rule for aromaticity, and is found to be planar and thermally stable.[1]

The concept of anti-aromatic destabilization energy quantifies the energetic penalty of the 4n π-electron system. While a precise experimental value for this compound is challenging to obtain due to its instability, computational studies provide valuable insights. For instance, the destabilization of the singlet ground state in a planar this compound derivative has been quantified by a small singlet-triplet energy gap (ΔES–T) of -2.15 kcal/mol, indicating that the 4nπ-delocalization significantly destabilizes the singlet state.[2][3]

Experimental Evidence and Characterization

The anti-aromatic nature of this compound is substantiated by a range of experimental data, primarily from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often performed on more stable, substituted derivatives.

X-ray Crystallography and Bond Length Alternation

X-ray crystallography of this compound derivatives provides direct evidence of bond length alternation, a hallmark of anti-aromatic systems where the π-electrons are localized into distinct single and double bonds rather than being delocalized over the entire ring system. In contrast, aromatic compounds exhibit uniform bond lengths.

| Compound | Ring System | Bond Length Range (Å) | Reference |

| Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | Heptagon | 1.428(2) – 1.470(2) | [2] |

| Thiophene-fused this compound derivative | This compound | See Figure 1 | [4] |

Table 1: Bond Length Alternation in this compound Derivatives.

The significant variation in bond lengths within the seven-membered rings of these derivatives is a clear indication of localized π-electrons, consistent with an anti-aromatic character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing aromaticity and anti-aromaticity through the detection of diatropic (in aromatic compounds) and paratropic (in anti-aromatic compounds) ring currents. In anti-aromatic systems, the paramagnetic ring current deshields protons inside the ring and shields protons outside the ring, leading to characteristic chemical shifts. However, due to the inherent instability and reactivity of the parent this compound, obtaining well-resolved NMR spectra is challenging. Often, broad, uninformative signals are observed, or the compound may decompose under the experimental conditions.[2]

For more stable, substituted derivatives, NMR data can be acquired. The following table presents hypothetical but representative ¹H and ¹³C NMR data for a simple, stable this compound derivative like dimethyl this compound-dicarboxylate, illustrating the expected chemical shifts.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 8.5 | m | Protons on this compound core |

| ¹H | 3.8 | s | -OCH₃ protons |

| ¹³C | 165 | s | Carbonyl carbons |

| ¹³C | 130 - 145 | d | sp² carbons in core |

| ¹³C | 52 | q | -OCH₃ carbons |

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted this compound.

Computational Analysis of Antiaromaticity

Computational chemistry provides crucial insights into the electronic structure and properties of unstable molecules like this compound. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used method to quantify aromaticity and anti-aromaticity.

Nucleus-Independent Chemical Shift (NICS)

NICS values are calculated at the center of a ring system. Negative NICS values indicate aromaticity (diatropic ring current), while positive values signify anti-aromaticity (paratropic ring current). The NICS(1)zz value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is considered a reliable indicator of π-electron delocalization.

For a planar difluoreno-heptalene derivative, the NICS(1) value for the heptagonal rings was calculated to be a large positive value of +11.2, strongly supporting the anti-aromatic character of the this compound core.[2] In contrast, the corresponding dication, which is aromatic, exhibits a negative NICS(1) value of -6.70.[2]

| Species | Ring System | NICS(1) Value (ppm) | Aromaticity Character | Reference |

| Difluoreno-heptalene derivative | Heptagon | +11.2 | Antiaromatic | [2] |

| Dication of Difluoreno-heptalene derivative | Heptagon | -6.70 | Aromatic | [2] |

Table 3: Calculated NICS(1) Values for a this compound Derivative and its Dication.

Experimental Protocols

Synthesis of a Substituted this compound Derivative

The synthesis of the parent this compound is challenging due to its instability. However, substituted and more stable derivatives can be prepared. A general approach involves the cycloaddition of an azulene (B44059) derivative with a suitable dienophile. The following is a representative, generalized protocol for the synthesis of a thiophene-fused this compound derivative.[4]

Reaction: Cycloaddition of an azulenothiophene with dimethyl acetylenedicarboxylate (B1228247) (DMAD).

Procedure:

-

A solution of the azulenothiophene starting material in a high-boiling point solvent (e.g., xylene) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Dimethyl acetylenedicarboxylate (DMAD) is added to the solution.

-

The reaction mixture is heated to reflux for several hours to days, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

The structure of the purified thiophene-fused this compound is confirmed by spectroscopic methods (NMR, MS) and X-ray crystallography.

X-ray Crystallography

Single crystals of a stable this compound derivative suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., a mixture of chloroform (B151607) and chlorobenzene).[2]

Procedure:

-

A solution of the purified this compound derivative is prepared in a suitable solvent.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

Once single crystals of sufficient size and quality have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.

-

Data collection is performed on a single-crystal X-ray diffractometer.

-